Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate
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Overview
Description
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrazine ring, a hydroxy group, and a methylsulfonyl phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include ethyl pyruvate, 4-(methylsulfonyl)benzaldehyde, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methylsulfonyl group can be reduced to a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylsulfonyl group can yield a methyl-substituted derivative .
Scientific Research Applications
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate: Unique due to its specific functional groups and ring structure.
This compound: Similar in structure but may have different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties that can be leveraged for various applications .
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-2-(4-methylsulfonylphenyl)ethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-23-16(20)18-10-8-17(9-11-18)12-15(19)13-4-6-14(7-5-13)24(2,21)22/h4-7,15,19H,3,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGYENIHJOWWRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC=C(C=C2)S(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140090 |
Source
|
Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-23-8 |
Source
|
Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924869-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901140090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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